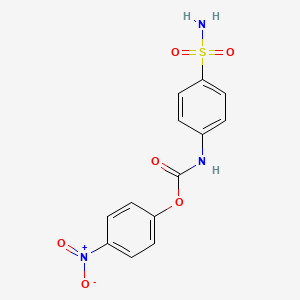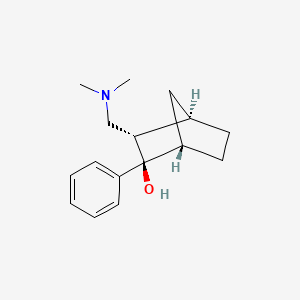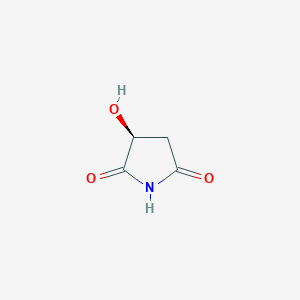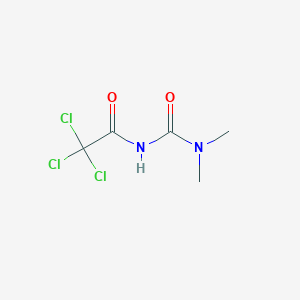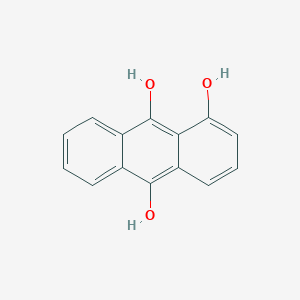
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-2,5,5-trimethyl-3-hexyne is an organic compound characterized by the presence of an epoxy group and a triple bond within its structure This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-epoxy-2,5,5-trimethyl-3-hexyne typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne structure. This can be achieved through various methods such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides.
Epoxidation: The alkyne is then subjected to epoxidation to introduce the epoxy group. This can be done using peracids like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure selective formation of the epoxy group.
Industrial Production Methods
In an industrial setting, the production of 1,2-epoxy-2,5,5-trimethyl-3-hexyne would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1,2-Epoxy-2,5,5-trimethyl-3-hexyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxy group to diols.
Substitution: Nucleophilic substitution reactions can open the epoxy ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxy ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols or amines.
科学的研究の応用
1,2-Epoxy-2,5,5-trimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-epoxy-2,5,5-trimethyl-3-hexyne involves its reactivity due to the presence of the epoxy group and the alkyne. The epoxy group is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. The alkyne can participate in various addition reactions, making the compound versatile in its reactivity.
類似化合物との比較
Similar Compounds
2,2,5-Trimethyl-3-hexyne: Lacks the epoxy group, making it less reactive in certain types of reactions.
1,2-Epoxy-3-hexyne: Similar structure but without the trimethyl substitution, affecting its steric and electronic properties.
Uniqueness
1,2-Epoxy-2,5,5-trimethyl-3-hexyne is unique due to the combination of the epoxy group and the alkyne within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications.
特性
CAS番号 |
20401-26-7 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3 |
InChIキー |
JVIBKOXKFFDQRL-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
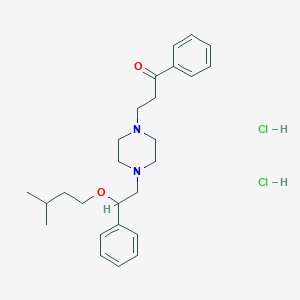
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
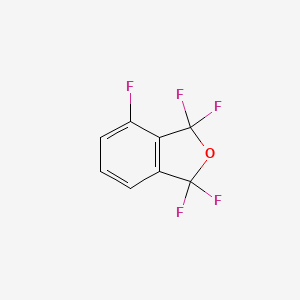

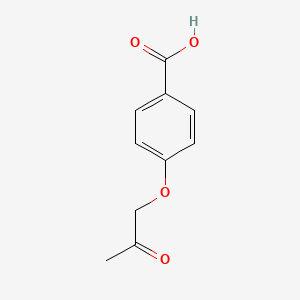
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
